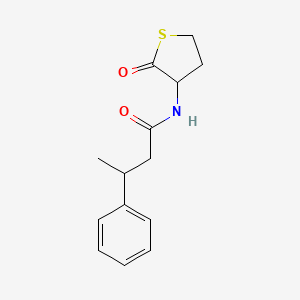
N-(2-oxotetrahydro-3-thienyl)-3-phenylbutanamide
Descripción general
Descripción
N-(2-oxotetrahydro-3-thienyl)-3-phenylbutanamide, commonly known as OTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OTB belongs to the class of thienyl-containing compounds, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
OTB has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, OTB has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In material science, OTB has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, OTB has been used as a starting material for the synthesis of other thienyl-containing compounds.
Mecanismo De Acción
The mechanism of action of OTB is not fully understood. However, studies have suggested that OTB may exert its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. OTB has also been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
OTB has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that OTB can inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. OTB has also been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species. In vivo studies have demonstrated that OTB can reduce inflammation, oxidative stress, and tissue damage in animal models of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OTB has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties can be easily modified to generate analogs with improved activity. OTB is also stable under a wide range of conditions, making it suitable for use in various assays. However, OTB has some limitations. It has low solubility in aqueous solutions, which can limit its use in certain experiments. OTB also has some toxicity at high concentrations, which can affect the interpretation of results.
Direcciones Futuras
There are several future directions for research on OTB. One area of interest is the development of OTB analogs with improved activity and selectivity. Another area of interest is the elucidation of the mechanism of action of OTB, which will provide insights into its biological activities. Additionally, more studies are needed to evaluate the safety and efficacy of OTB in animal models and humans. Finally, the potential applications of OTB in various fields, including medicinal chemistry, material science, and organic synthesis, should be further explored.
Propiedades
IUPAC Name |
N-(2-oxothiolan-3-yl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-10(11-5-3-2-4-6-11)9-13(16)15-12-7-8-18-14(12)17/h2-6,10,12H,7-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKYKHCYEMWAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1CCSC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



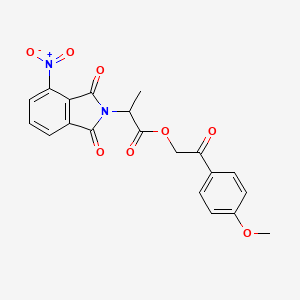
![ethyl 2-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3977233.png)
![2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3977241.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3977261.png)
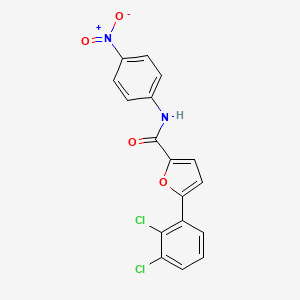
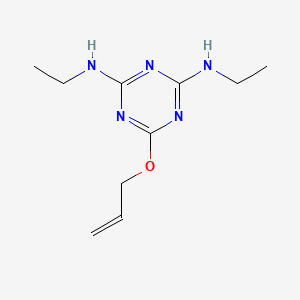
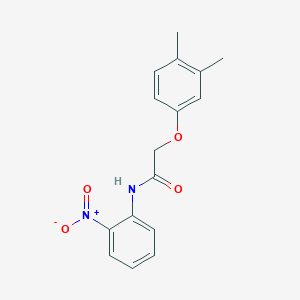
![N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B3977293.png)
![4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide](/img/structure/B3977298.png)
![1-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977304.png)
![1-[(phenylthio)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3977305.png)
![methyl N-[(4-methoxyphenyl)sulfonyl]leucinate](/img/structure/B3977308.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B3977315.png)